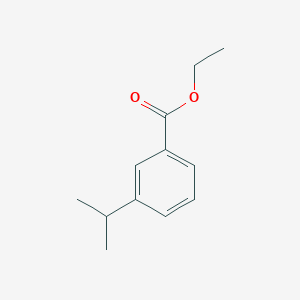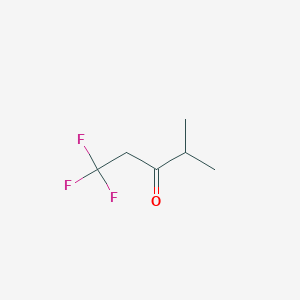
1,1,1-Trifluoro-4-methylpentan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-4-methylpentan-3-one, also known as 3-trifluoromethyl-1-pentanone, is a highly fluorinated organic compound that has a wide range of applications in scientific research and laboratory experiments. It is a colorless liquid with a low boiling point and a pleasant odor. This compound has been studied extensively due to its unique properties and potential applications.
科学的研究の応用
1,1,1-Trifluoro-4-methylpentan-3-one has a wide range of applications in scientific research. It has been used as a solvent for a variety of organic reactions, including the synthesis of heterocyclic compounds, organometallic compounds, and polymersization reactions. It is also used as a reagent in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials. Additionally, it is used in the synthesis of fluoropolymers and fluorinated monomers.
作用機序
1,1,1-Trifluoro-4-methylpentan-3-one is a highly fluorinated compound that has a unique mechanism of action. It is believed to act as a Lewis acid, which means that it can form strong bonds with electron-rich molecules. This property makes it useful in a variety of organic reactions, as it can be used to activate substrates and facilitate the formation of new bonds. Additionally, this compound has been shown to be an effective catalyst for a variety of reactions, including the reduction of carbon-carbon double bonds and the formation of cyclopropanes.
Biochemical and Physiological Effects
1,1,1-Trifluoro-4-methylpentan-3-one has been studied extensively for its potential biochemical and physiological effects. In vitro studies have shown that this compound is a potent inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Additionally, this compound has been shown to have anti-inflammatory and anti-allergic effects, as well as to reduce the release of histamine from mast cells. It has also been shown to have a protective effect against oxidative stress.
実験室実験の利点と制限
1,1,1-Trifluoro-4-methylpentan-3-one has several advantages and limitations for use in lab experiments. One of the main advantages of this compound is its low boiling point, which makes it easy to handle and store. Additionally, it is highly soluble in a variety of organic solvents, which makes it suitable for a wide range of reactions. However, this compound can be toxic if inhaled or ingested, and it can cause skin and eye irritation if it comes into contact with the skin or eyes. Therefore, it is important to use appropriate safety precautions when handling this compound.
将来の方向性
1,1,1-Trifluoro-4-methylpentan-3-one has a wide range of potential applications in scientific research and laboratory experiments. Future research should focus on exploring the potential therapeutic applications of this compound, as well as its potential as an industrial solvent. Additionally, further research should be conducted to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Finally, further studies should be conducted to explore the potential advantages and limitations of this compound for use in lab experiments.
合成法
1,1,1-Trifluoro-4-methylpentan-3-one can be synthesized via several methods. One of the most common methods is the reaction of trifluoromethyl chloride with 1-pentanol in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 1,1,1-trifluoro-4-methylpentan-3-one and hydrochloric acid as the by-products. Other methods of synthesis include the reaction of trifluoromethyl iodide and 1-pentanol, the reaction of trifluoromethyl sulfonyl chloride and 1-pentanol, and the reaction of trifluoromethyl bromide and 1-pentanol.
特性
IUPAC Name |
1,1,1-trifluoro-4-methylpentan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c1-4(2)5(10)3-6(7,8)9/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDRYDOGLSACSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-4-methyl-3-pentanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


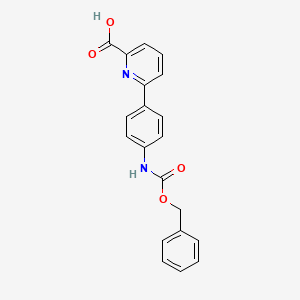
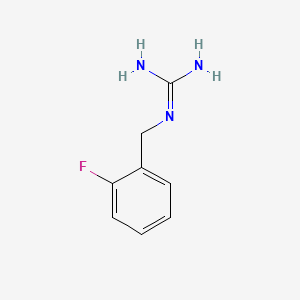
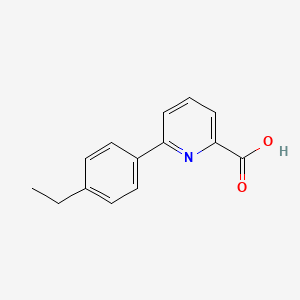

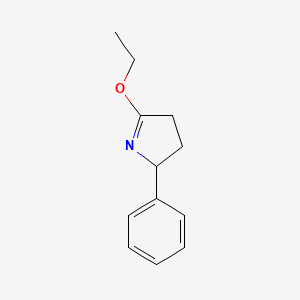
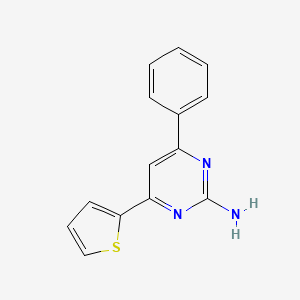
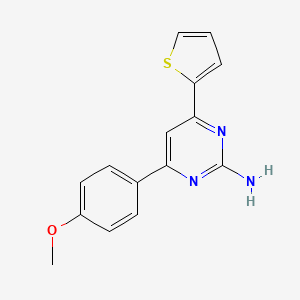
![7,7-Dimethyl-1-(((4-(3-(trifluoromethyl)phenyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6307043.png)
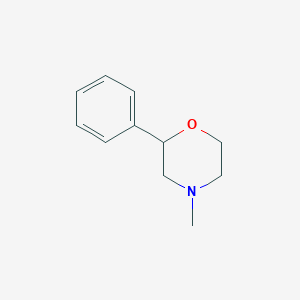
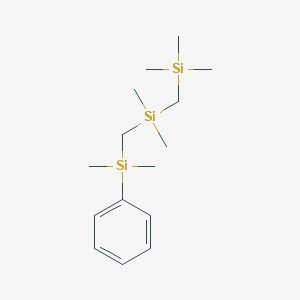

![1-(2-Pyridinyl)ethanone O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B6307078.png)
